Enantiomeric Configuration Fidelity: D-Isomer vs. L-Isomer and DL-Racemate for Stereochemically Defined Peptide Synthesis
Perchlorophenyl 5-oxo-D-prolinate (CAS 50654-95-0) is the single D-enantiomer, whereas the L-isomer (CAS 28990-85-4) and DL-racemate (CAS 67246-71-3) possess different stereochemical identity. In the stereospecific synthesis of thyrotropin-releasing hormone (TRH) enantiomers, pentachlorophenyl pyroglutamate of the required configuration was coupled with histidylprolinamide diastereoisomers; use of the D-pyroglutamate ester was mandatory to obtain the DDD-configuration TRH isomer [1]. Substituting the L-isomer would produce the incorrect enantiomeric series, leading to a different biological activity profile. No quantitative measure of enantiomeric excess is available for the commercial D-isomer; however, the L-isomer is commercially specified at ≥99% purity with optical rotation [α]D²⁴ = +19 ± 2° (c=1, DMF) .
| Evidence Dimension | Stereochemical configuration of the pyroglutamate α-carbon |
|---|---|
| Target Compound Data | D-configuration (2R) — single enantiomer; CAS 50654-95-0 |
| Comparator Or Baseline | L-isomer (2S): CAS 28990-85-4, [α]D²⁴ = +19 ± 2° (c=1, DMF); DL-racemate: CAS 67246-71-3 |
| Quantified Difference | Opposite enantiomeric series; cannot be interchanged without altering peptide stereochemistry |
| Conditions | Stereochemical identity defined by IUPAC nomenclature and regulatory databases; optical rotation confirmed for L-isomer |
Why This Matters
For synthesizing D-amino acid-containing peptides or enantiomerically pure bioactive molecules, the D-isomer is non-substitutable; procurement of the correct enantiomer is a binary selection criterion.
- [1] Synthesis of the thyrotropin-releasing hormone enantiomer and some diastereoisomers and in vitro studies of their biological activity. Semantic Scholar. Accessed 2026. View Source
